4-chloro-N-(pyridin-2-ylcarbamoyl)benzamide
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Overview
Description
4-chloro-N-(pyridin-2-ylcarbamoyl)benzamide is a chemical compound with the molecular formula C13H10ClN3O2 and a molecular weight of 275.69 g/mol. This compound is characterized by the presence of a chloro-substituted benzamide group linked to a pyridine ring through a carbamoyl linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(pyridin-2-ylcarbamoyl)benzamide typically involves the following steps:
Esterification: The initial step involves the esterification of a suitable benzoyl chloride with an alcohol to form an ester.
Cyanation: The ester is then subjected to cyanation to introduce a cyano group.
Cyclization: The cyano compound undergoes cyclization to form a heterocyclic ring.
Aminolysis: Finally, the heterocyclic compound is treated with an amine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(pyridin-2-ylcarbamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
4-chloro-N-(pyridin-2-ylcarbamoyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(pyridin-2-ylcarbamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: These compounds are studied for their anti-tubercular activity.
Benzamides substituted with pyridine-linked 1,2,4-oxadiazole: These compounds exhibit pesticidal and fungicidal activities.
Uniqueness
4-chloro-N-(pyridin-2-ylcarbamoyl)benzamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its chloro-substituted benzamide group and pyridine linkage make it a versatile compound for various research applications.
Properties
IUPAC Name |
4-chloro-N-(pyridin-2-ylcarbamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c14-10-6-4-9(5-7-10)12(18)17-13(19)16-11-3-1-2-8-15-11/h1-8H,(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAWFLOBIXOPOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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